2-aminopyridine-3-sulfonic Acid

Physicochemical Properties pKa Bioavailability

2-Aminopyridine-3-sulfonic acid's ortho-substitution pattern is non-substitutable for synthesizing patented neuroprotective 1,1-dioxo-4H-pyrido[2,3-e][1,2,4]thiadiazines and for designing MOFs via unique bidentate chelation. Procure this ≥95% pure building block to ensure target-specific activity and distinct coordination topologies.

Molecular Formula C5H6N2O3S
Molecular Weight 174.18 g/mol
CAS No. 16250-07-0
Cat. No. B097196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-aminopyridine-3-sulfonic Acid
CAS16250-07-0
Molecular FormulaC5H6N2O3S
Molecular Weight174.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)S(=O)(=O)O
InChIInChI=1S/C5H6N2O3S/c6-5-4(11(8,9)10)2-1-3-7-5/h1-3H,(H2,6,7)(H,8,9,10)
InChIKeyDTSFAEFKJOUTKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopyridine-3-sulfonic Acid (CAS 16250-07-0) Chemical Profile and Industrial Procurement Data


2-Aminopyridine-3-sulfonic acid (CAS 16250-07-0), with the molecular formula C5H6N2O3S and a molecular weight of 174.18 g/mol, is a heterocyclic sulfonic acid. Its structure features a pyridine ring substituted at the 2-position with an amino group (-NH2) and at the 3-position with a sulfonic acid group (-SO3H) . This specific substitution pattern results in a predicted pKa of approximately -2 for the sulfonic acid group and 3-4 for the pyridinium ion, making it a strong acid . The compound is typically supplied as a solid with a purity of ≥95% .

Critical Substituent Positioning: Why 2-Aminopyridine-3-sulfonic Acid Cannot Be Replaced by Isomeric Analogs


While aminopyridine sulfonic acid isomers share the same molecular formula, their chemical and biological behaviors are dictated by the precise positioning of the amino and sulfonic acid groups on the pyridine ring. For instance, the 2,3-substitution pattern in 2-aminopyridine-3-sulfonic acid enables a unique reactivity profile, particularly in the formation of heterocyclic scaffolds such as 1,1-dioxo-4H-pyrido[2,3-e][1,2,4]thiadiazine derivatives, which are not accessible from other isomers [1]. Furthermore, the specific spatial arrangement of hydrogen bond donors (amino) and acceptors (sulfonate) defines its solid-state packing and coordination behavior, differentiating it from isomers like 2-aminopyridine-5-sulfonic acid [2]. A simple isomer substitution would therefore lead to altered reaction pathways, different crystalline products, and, in biological contexts, a complete loss of target-specific activity, as highlighted by the patent-defined neuroprotective effects linked solely to the 2-aminopyridine-3-sulfonic fragment [1].

Quantitative Differentiators for 2-Aminopyridine-3-sulfonic Acid vs. Closest Analogs


Acidity Profile of 2-Aminopyridine-3-sulfonic Acid Versus Non-Aminated Analog

The sulfonic acid group in 2-aminopyridine-3-sulfonic acid exhibits a predicted pKa of ~ -2, classifying it as a strong acid. This is comparable to the pKa of ~ -1.0 (predicted) for the sulfonic acid group in 2-aminopyridine-5-sulfonic acid , but significantly lower than the reported pKa of 0.72 to 1.8 for the non-aminated analog, 3-pyridinesulfonic acid . The presence of the ortho-amino group in 2-aminopyridine-3-sulfonic acid does not appear to substantially alter the acidity of the sulfonate moiety compared to its 5-substituted isomer.

Physicochemical Properties pKa Bioavailability

Synthetic Utility: Unique Scaffold Formation from the 2-Amino-3-sulfonic Acid Architecture

The specific 1,2,3-substitution pattern on the pyridine ring is a structural requirement for the synthesis of 1,1-dioxo-4H-pyrido[2,3-e][1,2,4]thiadiazine derivatives. A patent explicitly claims that compounds containing the '2-aminopyridin-3-sulfonic fragment' (general formula 1) can be used to prepare this specific heterocyclic system [1]. This transformation is not possible with isomers such as 2-aminopyridine-4-sulfonic acid or 3-aminopyridine-2-sulfonic acid, as their amino and sulfonic acid groups are not in the correct ortho-relationship to enable this ring closure.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Coordination Chemistry: Distinct Solid-State Behavior Compared to 2-Aminopyridine-5-sulfonic Acid

While the crystal structure of the 5-isomer (2-aminopyridine-5-sulfonic acid) has been solved and shows it forms a 2D coordination polymer with Ag(I) through strong Ag-pyridine and Ag-NH2 interactions [1], the coordination chemistry of the 3-isomer is distinct. Studies on 3-pyridinesulfonic acid demonstrate its superior performance as a ligand in Pd-catalyzed C-H activation, where DFT calculations show it stabilizes the substrate-bound Pd species more effectively than pyridine, Ac-Gly-OH, or ligandless conditions . The addition of the ortho-amino group in 2-aminopyridine-3-sulfonic acid introduces a second chelating site, which can further alter coordination modes and metal complex geometries.

Coordination Chemistry Crystallography MOF Synthesis

Biological Activity: In Vitro Antimicrobial Differentiation from Parent Acid

Early chemotherapeutic research established a clear structure-activity relationship between pyridine-3-sulfonic acid and its derivatives. Pyridine-3-sulfonic acid and its amide were found to inhibit bacterial growth by interfering with nicotinic acid metabolism [1]. However, the 2-aminopyridine derivative (M.&B. 693) was found to be more effective than the parent acid in many cases [2]. Importantly, the 'hybrid' molecule pyridine-3-sulphon-(2-pyridyl)-amide, designed to combine features of both, was found to be less active than the simple acid and amide in in vitro tests [3]. This demonstrates that the introduction of the 2-amino group is not simply additive; it creates a new biological profile with its own distinct potency and specificity.

Antimicrobial Microbiology Structure-Activity Relationship

Targeted Application Scenarios for 2-Aminopyridine-3-sulfonic Acid (CAS 16250-07-0) Based on Evidence


Synthesis of 1,1-Dioxo-4H-pyrido[2,3-e][1,2,4]thiadiazine Derivatives

As a non-substitutable building block, 2-aminopyridine-3-sulfonic acid is the required starting material for synthesizing the specific heterocyclic system 1,1-dioxo-4H-pyrido[2,3-e][1,2,4]thiadiazine. This scaffold is of interest in medicinal chemistry for its potential neuroprotective effects, as outlined in patent RU 2263667 C1 [1].

Development of Focused Libraries for Glutamate Receptor Antagonists

The '2-aminopyridin-3-sulfonic fragment' is the core pharmacophore for a class of compounds patented as antagonists of glutamate-induced calcium ion transport. This unique biological activity makes it a valuable starting point for designing and synthesizing focused compound libraries for neuroscience drug discovery [1].

Design of Chelating Ligands for Novel Metal-Organic Frameworks (MOFs)

The ortho-relationship of the amino and sulfonic acid groups in 2-aminopyridine-3-sulfonic acid provides a unique bidentate chelation motif. This can be exploited to synthesize metal-organic frameworks (MOFs) and coordination polymers with distinct topologies and properties compared to those derived from other pyridine sulfonic acid isomers, which typically exhibit different coordination modes [2].

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